molecular formula C11H7Cl2NO2 B14134652 6,7-Dichloro-2-methylquinoline-3-carboxylic acid CAS No. 948294-30-2

6,7-Dichloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B14134652
CAS No.: 948294-30-2
M. Wt: 256.08 g/mol
InChI Key: BIJQMLJMHGBZAE-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid typically involves the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . This method is commonly employed to introduce formyl groups into aromatic compounds, which can then be further modified to obtain the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

6,7-Dichloro-2-methylquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6th and 7th positions enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

948294-30-2

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

6,7-dichloro-2-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)2-6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3,(H,15,16)

InChI Key

BIJQMLJMHGBZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C(=CC2=N1)Cl)Cl)C(=O)O

Origin of Product

United States

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